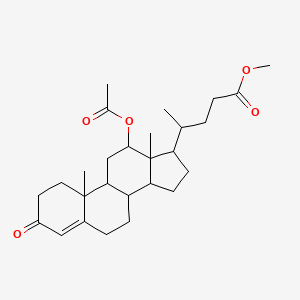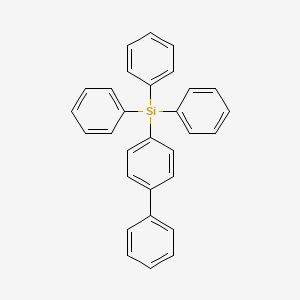
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene is a complex organic compound with the molecular formula C18H20S2 . This compound is characterized by its unique tricyclic structure, which includes two sulfur atoms and multiple double bonds. It is a rare and unique chemical that is primarily used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Due to its rarity and specialized use in research, 17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene is not produced on an industrial scale. It is typically synthesized in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds and sulfur atoms can be reduced under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction can lead to the formation of saturated analogs .
Scientific Research Applications
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of tricyclic structures and sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under investigation.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The sulfur atoms and tricyclic structure may play a crucial role in its binding and activity .
Comparison with Similar Compounds
Similar Compounds
3,11-Dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene: Lacks the dimethyl groups at positions 17 and 18.
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-tetraene: Contains fewer double bonds compared to the hexaene analog.
Uniqueness
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene is unique due to its specific tricyclic structure, the presence of two sulfur atoms, and the arrangement of double bonds.
Properties
CAS No. |
30691-09-9 |
|---|---|
Molecular Formula |
C18H20S2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
17,18-dimethyl-3,11-dithiatricyclo[11.3.1.15,9]octadeca-1(17),5(18),6,8,13,15-hexaene |
InChI |
InChI=1S/C18H20S2/c1-13-15-5-3-6-16(13)10-20-12-18-8-4-7-17(14(18)2)11-19-9-15/h3-8H,9-12H2,1-2H3 |
InChI Key |
HXGDWXXHDVJOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CSCC3=C(C(=CC=C3)CSCC1=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


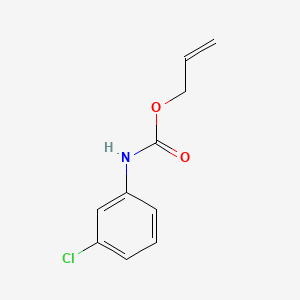
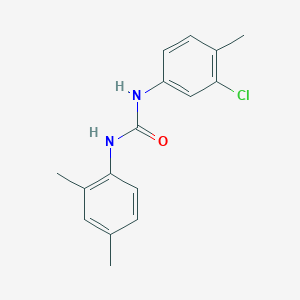
![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)

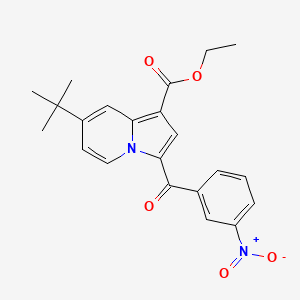
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)
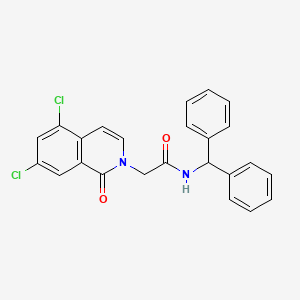
![5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11962312.png)
